molecular formula C9H16BrN3 B13598001 5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1h-1,2,4-triazole

5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1h-1,2,4-triazole

Cat. No.: B13598001
M. Wt: 246.15 g/mol
InChI Key: JVKCRYXTNUMNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo-substituted dimethylpropyl group and an ethyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole typically involves the reaction of 3-bromo-2,2-dimethylpropylamine with ethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the triazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-2H-tetrazole
  • 5-(3-Bromo-2,2-dimethylpropyl)-4-methylthiadiazole
  • 3-(3-Bromo-2,2-dimethylpropyl)benzene-1,2-diol

Uniqueness

5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both bromo and ethyl groups on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H16BrN3

Molecular Weight

246.15 g/mol

IUPAC Name

5-(3-bromo-2,2-dimethylpropyl)-1-ethyl-1,2,4-triazole

InChI

InChI=1S/C9H16BrN3/c1-4-13-8(11-7-12-13)5-9(2,3)6-10/h7H,4-6H2,1-3H3

InChI Key

JVKCRYXTNUMNGI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC(C)(C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.